molecular formula C22H24N6O4 B2468649 N-cyclopentyl-2-(4-(2,3-dimethoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396682-54-4

N-cyclopentyl-2-(4-(2,3-dimethoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No. B2468649
CAS RN: 1396682-54-4
M. Wt: 436.472
InChI Key: MOWMLLWYYDXYBF-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(4-(2,3-dimethoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor. It was first synthesized in the late 1990s and has since been used in various scientific studies to investigate the role of the CRF1 receptor in stress-related disorders and other physiological processes.

Scientific Research Applications

Antitumor and DNA-Intercalating Agents : Early research has identified compounds structurally related to N-cyclopentyl-2-(4-(2,3-dimethoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide as potential antitumor agents. These compounds exhibit DNA-intercalating properties, with specific variants showing moderate in vivo antileukemic effects without the cross-resistance commonly associated with certain chemotherapeutic agents, suggesting a unique mechanism of action possibly not involving topoisomerase II (Denny, Rewcastle, & Baguley, 1990).

Prodrug Forms for Enhanced Drug Delivery : In the realm of improving drug stability and bioavailability, derivatives structurally similar to the discussed compound have been developed as prodrug forms. These derivatives are designed to protect vulnerable pharmacophores against first-pass metabolism, employing mechanisms such as pH-dependent cyclization to release the active drug in a controlled manner (Thomsen & Bundgaard, 1993).

Antimicrobial and Antiviral Research : The compound and its derivatives have also been evaluated for their antimicrobial and antiviral activities. Novel synthesis methods have yielded compounds with significant antimicrobial properties, indicating potential applications in developing new antibacterial and antiviral drugs (Talupur, Satheesh, & Chandrasekhar, 2021).

Synthetic Pathways and Chemical Properties : Research into the synthetic pathways and characterization of related compounds has provided valuable insights into the chemical properties and potential applications of this compound. These studies contribute to the broader understanding of its reactivity, stability, and suitability for further drug development efforts (Ford et al., 1986).

properties

IUPAC Name

N-cyclopentyl-2-[4-[(2,3-dimethoxybenzoyl)amino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O4/c1-31-18-9-5-8-17(19(18)32-2)21(29)23-15-10-12-16(13-11-15)28-26-20(25-27-28)22(30)24-14-6-3-4-7-14/h5,8-14H,3-4,6-7H2,1-2H3,(H,23,29)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWMLLWYYDXYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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